7-Thia-2-azaspiro[4.5]decane 7,7-dioxide, also known as 7λ6-thia-2-azaspiro[4.5]decane 7,7-dioxide hydrochloride, is a unique compound characterized by its spirocyclic structure containing both sulfur and nitrogen atoms. This compound has gained attention in the fields of organic chemistry and medicinal chemistry due to its potential applications in drug design and synthesis.
The compound can be synthesized from various starting materials, including dihydro-2H-1λ6-thiopyran-1,1,3(4H)-trione and N-substituted 2-aminoethanols. These materials facilitate the formation of the spirocyclic structure through specific reaction conditions that optimize yield and purity.
7-Thia-2-azaspiro[4.5]decane 7,7-dioxide belongs to the class of spirocyclic compounds. Its classification is further defined by the presence of a thia (sulfur-containing) and azaspiro (nitrogen-containing) framework, which contributes to its distinct chemical properties compared to other similar compounds.
The synthesis of 7-Thia-2-azaspiro[4.5]decane 7,7-dioxide typically involves:
Industrial methods may incorporate advanced catalytic systems and continuous flow reactors to optimize the synthesis process for higher yields and purity. Purification techniques such as recrystallization or chromatography are often utilized post-synthesis to isolate the desired compound effectively.
The molecular formula for 7-Thia-2-azaspiro[4.5]decane 7,7-dioxide is , with a molecular weight of approximately 189.28 g/mol. The compound features a spirocyclic arrangement that includes a nitrogen atom within a saturated ring system alongside a sulfur atom.
Property | Value |
---|---|
Molecular Formula | C8H15NO2S |
Molecular Weight | 189.28 g/mol |
IUPAC Name | 7λ6-thia-2-azaspiro[4.5]decane 7,7-dioxide hydrochloride |
InChI | InChI=1S/C8H15NO2S/c10-12(11)5-1-2-8(7-12)3-4-9-6-8/h9H,1-7H2 |
InChI Key | RICDKHOZRBMSGR-UHFFFAOYSA-N |
Canonical SMILES | C1CC2(CCNC2)CS(=O)(=O)C1.Cl |
7-Thia-2-azaspiro[4.5]decane 7,7-dioxide can undergo several types of chemical reactions:
Common reagents used in these reactions include:
The mechanism of action for 7-Thia-2-azaspiro[4.5]decane 7,7-dioxide involves its interaction with biological systems, particularly in enzyme inhibition or modification of protein-ligand interactions due to its unique structural features. The presence of both sulfur and nitrogen atoms allows for diverse interactions with biological macromolecules, potentially leading to significant effects on biological pathways.
The compound typically appears as a white crystalline solid with good solubility in polar solvents due to its hydrochloride form.
Key chemical properties include:
Relevant data indicates that this compound's unique structure imparts distinct chemical reactivity compared to other spirocyclic compounds, making it valuable for further research and application development.
The applications of 7-Thia-2-azaspiro[4.5]decane 7,7-dioxide are diverse:
CAS No.: 119068-77-8
CAS No.: 1156-92-9
CAS No.: 176-02-3
CAS No.:
CAS No.: 548-74-3
CAS No.: 36506-69-1